molecular formula C8H13N3 B1343380 4-Cyclopentyl-1H-pyrazol-3-amine CAS No. 673475-75-7

4-Cyclopentyl-1H-pyrazol-3-amine

Cat. No.: B1343380
CAS No.: 673475-75-7
M. Wt: 151.21 g/mol
InChI Key: GVDCPYPHLFSPOC-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1H-pyrazol-3-amine: is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position and an amino group at the 3-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopentyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 3-position allows the compound to form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole
  • 3,5-Diaminopyrazole

Uniqueness

4-Cyclopentyl-1H-pyrazol-3-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic properties compared to other aminopyrazoles .

Biological Activity

4-Cyclopentyl-1H-pyrazol-3-amine is a heterocyclic compound characterized by a pyrazole ring with a cyclopentyl substituent at the 4-position and an amino group at the 3-position. This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H13_{13}N3_{3}, with a molecular weight of approximately 177.23 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of several derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group at the 3-position facilitates the formation of hydrogen bonds with active sites of enzymes, potentially inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Antiproliferative Activity : Research indicates that this compound exhibits significant cytotoxic effects against various tumor cell lines, particularly those expressing specific kinases such as FLT3 and PDGFRα. For instance, derivatives containing this compound have shown promising results in inhibiting cell proliferation in MV4-11 and EOL-1 cell lines .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer therapy. Its ability to inhibit cyclin-dependent kinases (CDKs) has been noted, suggesting its role in regulating cell cycle progression .
  • Anti-inflammatory Effects : Similar pyrazole derivatives have been reported to possess anti-inflammatory properties, which may also be applicable to this compound. This class of compounds is known to inhibit COX enzymes, leading to reduced inflammation .

Comparative Analysis

To better understand the unique properties of this compound compared to other pyrazole derivatives, a summary table is provided below:

CompoundBiological ActivityKey Mechanisms
This compound Antiproliferative, enzyme inhibitionCDK inhibition, enzyme binding
Celecoxib Anti-inflammatoryCOX inhibition
Rimonabant Appetite suppressionCannabinoid receptor antagonism
Phenylbutazone Anti-inflammatoryCOX inhibition

Study on Anticancer Activity

In a recent doctoral thesis focused on the synthesis and biological activity evaluation of novel pyrazole derivatives, this compound was highlighted for its significant cytotoxicity against selected tumor cell lines. The study evaluated various derivatives for their antiproliferative effects and found that modifications at the amino group could enhance activity against FLT3-dependent cancers .

Mechanistic Studies

Further mechanistic studies have shown that this compound can modulate signaling pathways involved in cancer progression. By inhibiting specific kinases, it may disrupt critical signaling cascades that promote tumor growth and survival .

Properties

IUPAC Name

4-cyclopentyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-7(5-10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDCPYPHLFSPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635005
Record name 4-Cyclopentyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673475-75-7
Record name 4-Cyclopentyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673475-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopentyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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